2-(2-methoxyphenyl)-3-phenylquinoxaline
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Overview
Description
2-(2-methoxyphenyl)-3-phenylquinoxaline is an organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a methoxy group attached to the phenyl ring and a phenyl group attached to the quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-3-phenylquinoxaline typically involves the condensation of o-phenylenediamine with 2-methoxybenzil in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic acid. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-3-phenylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the quinoxaline core or the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while substitution reactions can produce various substituted quinoxalines with different functional groups.
Scientific Research Applications
Biology: The compound has shown promise as a fluorescent probe for biological imaging due to its photophysical properties.
Medicine: Research has indicated potential anticancer and antimicrobial activities, making it a candidate for drug development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-3-phenylquinoxaline in biological systems involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby disrupting DNA replication and transcription processes. Additionally, the compound may inhibit certain enzymes involved in cell proliferation pathways, leading to apoptosis (programmed cell death).
Comparison with Similar Compounds
Similar Compounds
2-phenylquinoxaline: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
2-(2-hydroxyphenyl)-3-phenylquinoxaline: Contains a hydroxyl group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.
2-(2-chlorophenyl)-3-phenylquinoxaline: The presence of a chlorine atom can influence the compound’s electronic properties and reactivity.
Uniqueness
2-(2-methoxyphenyl)-3-phenylquinoxaline is unique due to the presence of the methoxy group, which can enhance its solubility in organic solvents and potentially improve its interaction with biological targets. This structural feature may also influence its photophysical properties, making it suitable for applications in materials science and biological imaging.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-3-phenylquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-24-19-14-8-5-11-16(19)21-20(15-9-3-2-4-10-15)22-17-12-6-7-13-18(17)23-21/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHHTAWTWPMOCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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